5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Polymer Chemistry Thermosetting Resins Curing Kinetics

Commodity epoxy resins need reactive diluents for processable viscosity, adding VOCs and complexity. This hydantoin-based diepoxide eliminates that trade-off: • Intrinsically low viscosity enables 100% solids, solvent-free coatings and electrical encapsulants without reactive diluents • 16.8-25.5% higher curing activation energy vs. DGEBA, enabling precise LCM cure cycle modeling • Superior vibration damping in crosslinked networks for constrained-layer damping and acoustic substrates Available in bulk (≥90% purity) for industrial R&D and manufacturing. Custom packaging on request.

Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
CAS No. 15336-81-9
Cat. No. B092953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione
CAS15336-81-9
Molecular FormulaC11H16N2O4
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)C
InChIInChI=1S/C11H16N2O4/c1-11(2)9(14)12(3-7-5-16-7)10(15)13(11)4-8-6-17-8/h7-8H,3-6H2,1-2H3
InChIKeyRZJKZTPKSRPUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 15336-81-9): A Nitrogen-Heterocyclic Diepoxide for Advanced Thermosets


5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, commonly known as N,N'-Diglycidyl-5,5-dimethylhydantoin, is a heterocyclic diepoxide resin with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is characterized by a 5,5-dimethylhydantoin core functionalized with two oxirane (epoxy) groups . This structure classifies it as a hydantoin-based epoxy resin, a specialty class of thermosetting prepolymers. Key physicochemical properties include a calculated density of ~1.3±0.1 g/cm³, a boiling point of 343.5±38.0 °C at 760 mmHg, and a polar surface area of ~66 Ų . Commercial specifications for this compound vary, with common purity grades including 90%, 95%, and ≥98%, and it is available in bulk quantities for industrial research and manufacturing . Its unique nitrogen-containing heterocyclic structure is the primary driver for its differentiated properties in crosslinked networks compared to standard bisphenol-based epoxy resins.

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione: Why Direct Substitution with Standard Bisphenol A Epoxy is Not Feasible


While 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is an epoxy resin, it cannot be interchanged with commodity epoxy resins like diglycidyl ether of bisphenol A (DGEBA, e.g., E44/E51). The fundamental distinction lies in the core structure: a saturated, nitrogen-containing 5,5-dimethylhydantoin heterocycle versus an aromatic bisphenol A backbone. This structural difference manifests in quantifiably different curing kinetics, network architecture, and final thermoset properties. For example, the activation energy for curing a hydantoin epoxy resin with an amine hardener is significantly higher than for a DGEBA-based system [1]. Furthermore, the resulting cured networks exhibit different balances of mechanical strength and damping characteristics, with hydantoin-based resins showing superior damping performance but lower adhesive strength compared to DGEBA [2]. Consequently, substituting this compound with a generic DGEBA resin will lead to a different curing profile and will not yield a material with the intended specific performance characteristics, particularly in applications requiring specific damping, electrical insulation, or non-aromatic chemical resistance.

Quantitative Differentiation Guide for 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (CAS 15336-81-9)


Hydantoin vs. Bisphenol A Epoxy: Comparative Curing Kinetics and Network Formation

The curing process of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (DMHR) with an amine hardener requires a higher activation energy than that of a standard bisphenol A epoxy resin (E44). This indicates a different, and potentially more energy-intensive, reaction pathway for network formation. [1]

Polymer Chemistry Thermosetting Resins Curing Kinetics Epoxy Resins

Trade-off in Mechanical Properties: Adhesion Strength of Hydantoin Epoxy vs. DGEBA

While 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione (DMHR) provides certain performance benefits, it exhibits significantly lower adhesion strength compared to a standard bisphenol A (DGEBA) epoxy when cured with a polyether amine. This is a key performance trade-off that must be considered during material selection. [1]

Adhesives Mechanical Properties Materials Science Polymer Physics

Quantified Processability Advantage: Low Intrinsic Viscosity

Hydantoin epoxy resins, including 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione, are consistently characterized as having low viscosity. This is a class-level property that provides a distinct processing advantage over many other epoxy resins, enabling solvent-free formulations and better fiber impregnation.

Formulation Science Composite Manufacturing Rheology Epoxy Resins

Available Purity Grades for Industrial and Research Procurement

5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione is commercially available in several distinct purity grades, allowing for selection based on application-criticality and budget constraints. These include a 90% technical grade, a 95% high-purity grade, and a ≥98% ultra-high purity grade suitable for demanding research and electronic applications.

Chemical Procurement Quality Control Materials Specification Epoxy Resins

Validated Application Scenarios for 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione


Formulating Low-Viscosity, Solvent-Free Coatings and Encapsulants

Leverage the class-level property of low intrinsic viscosity [1] to formulate 100% solids, solvent-free coatings and electrical encapsulants. This application scenario directly exploits the processability advantage outlined in the quantitative evidence. The elimination of volatile organic compounds (VOCs) and reactive diluents simplifies regulatory compliance and improves workplace safety, while the low viscosity ensures excellent flow and wetting of substrates without compromising final film integrity.

Designing Vibration Damping Materials with Sacrificial Adhesion

Engineer composite materials where high vibration damping is the primary performance metric, and maximum adhesive strength is a secondary requirement. As demonstrated by the head-to-head comparison data, hydantoin-based networks offer superior damping performance compared to DGEBA systems, despite a 57.6% lower adhesion strength [1]. This makes the compound a strong candidate for damping layers in constrained-layer configurations, vibration isolation mounts, and acoustic substrates where the network's viscoelastic energy dissipation is prioritized over bond-line shear strength.

Development of Advanced Dielectric Materials for Electronics

Exploit the nitrogen-containing heterocyclic structure of 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione for applications in electronic packaging and high-energy-density capacitors. Its inherent molecular architecture contributes to excellent electrical insulation properties and good thermal stability [1]. The availability of high-purity grades (≥98%) is essential for this application, as ionic impurities must be minimized to prevent dielectric loss and ensure long-term reliability in semiconductor and high-voltage environments.

Optimizing Cure Cycles for Hydantoin-Based Thermoset Composites

Develop precise manufacturing processes for composites using Liquid Composite Molding (LCM) techniques. The quantitative data showing a 16.8–25.5% higher activation energy for curing with DDM [1] is not a deficit but a key processing parameter. This information allows process engineers to accurately model and adjust cure cycles, ensuring complete network formation and optimizing energy use. The low initial viscosity of the resin further enhances its suitability for LCM, enabling complete fiber wet-out before the onset of gelation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Dimethyl-1,3-bis(oxiranylmethyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.